8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLYUURCCQYFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Identity and Contextualization of 8 Hydroxy 3,5,6,7,3 ,4 Hexamethoxyflavone
Classification within the Flavonoid Superfamily
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone belongs to the flavonoid superfamily, a large and diverse group of naturally occurring plant compounds. More specifically, it is classified as a polymethoxyflavone (PMF). medchemexpress.commedchemexpress.com Flavonoids share a common basic structure of a 15-carbon skeleton, which consists of two benzene (B151609) rings linked through a heterocyclic pyran ring.
Polymethoxyflavones are a subtype of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their flavonoid structure. herbalpharmacist.com This chemical distinction sets them apart from other flavonoid subclasses and contributes to their unique biological activities. herbalpharmacist.com The "hexamethoxy" in the name of the subject compound indicates the presence of six methoxy groups, while the "hydroxy" indicates one hydroxyl group.
Academic Significance of Polymethoxyflavones
Polymethoxyflavones (PMFs) have garnered considerable attention within the scientific community due to their wide range of potential biological activities. herbalpharmacist.comresearchwithrutgers.com These compounds are found almost exclusively in the peels of citrus fruits, such as oranges and tangerines. herbalpharmacist.comresearchwithrutgers.com The academic interest in PMFs stems from extensive research into their antioxidant, anti-inflammatory, and lipid-lowering properties. herbalpharmacist.com
Several PMFs, including nobiletin, tangeretin, and sinensetin, are well-studied examples that have demonstrated various health-supportive effects in preclinical research. herbalpharmacist.comnih.gov The unique chemical structure of PMFs, with their multiple methoxy groups, is believed to influence their bioavailability and biological actions. nih.gov Research has explored the potential of PMFs in areas such as cardiovascular health and cognitive function. herbalpharmacist.com The ongoing investigation into the mechanisms of action and potential applications of polymethoxyflavones continues to make them a significant subject of academic research. tandfonline.comresearchgate.net
Natural Occurrence and Phytochemical Isolation Methodologies
Primary Botanical Sources
This polymethoxyflavone has been identified and isolated from several species within the Citrus family, primarily concentrated in the fruit peels. nih.govunipa.it
The peel of the tangerine, known as Pericarpium Citri Reticulatae or Chenpi in traditional medicine, is a confirmed source of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. nih.govmedchemexpress.commedchemexpress.com Detailed analysis using advanced mass spectrometry techniques has unambiguously identified this compound within the complex flavonoid profile of tangerine peel. nih.gov The presence of this and other polymethoxyflavones contributes to the peel's phytochemical significance. nih.gov
Research has identified this compound in the fruits of Citrus aurantifolia, commonly known as the key lime. unipa.it This finding underscores the distribution of this specific hydroxylated PMF across different Citrus species.
While this compound itself has not been reported in Citrus unshiu (Satsuma mandarin), this species is a notable source of structurally similar hexamethoxyflavones. unipa.it The isolation of these closely related isomers highlights the biosynthetic diversity within the Citrus genus and provides valuable comparative data for phytochemical studies. unipa.it
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Botanical Source | Plant Part |
| This compound | Citrus reticulatae | Pericarp (Peel) |
| This compound | Citrus aurantifolia | Fruit |
| 6-Hydroxy-3,5,7,8,3',4'-hexamethoxyflavone | Citrus unshiu | Not Specified |
| 3,6,7,8,2′,5′-Hexamethoxyflavone | Citrus unshiu | Not Specified |
Advanced Phytochemical Isolation and Purification Techniques
The isolation of this compound from its natural matrices involves a multi-step process that begins with extraction and is followed by sophisticated chromatographic purification.
The initial step typically involves extraction from dried and powdered plant material, such as citrus peels, using organic solvents. researchgate.netresearchgate.net Common traditional methods include Soxhlet extraction, maceration, and percolation, which utilize solvents like methanol, ethanol, or hexane (B92381) to solubilize the flavonoids. researchgate.nete3s-conferences.org To enhance efficiency and reduce solvent consumption, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are increasingly employed. nih.gov
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes purification. Column chromatography is a foundational technique, often using silica (B1680970) gel as the stationary phase with a gradient of solvents like hexane and acetone (B3395972) to separate fractions based on polarity. researchgate.netredalyc.orgresearchgate.net
For high-purity isolation of specific polymethoxyflavones like this compound, more advanced and efficient methods are required. datapdf.com These techniques are capable of separating structurally similar compounds with high resolution.
Key advanced purification techniques include:
Flash Chromatography: A rapid form of preparative column chromatography that uses pressure to drive the solvent through the column, significantly reducing separation time and solvent volume while allowing for gram-level purification of PMFs. researchgate.net
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is widely used for the final purification of flavonoids, offering high resolution and purity. redalyc.orgdatapdf.com
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, minimizing the risk of sample degradation. It has been successfully applied to the preparative separation of PMFs from tangerine peel in a single step without extensive sample pretreatment. researchgate.net
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is noted for its cost-effectiveness, time efficiency, and is considered a "green" technology. It has been developed for the large-scale, efficient preparation of various PMFs. datapdf.com
The final identification and structural confirmation of the isolated compound are performed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
Table 2: Overview of Isolation and Purification Techniques for Citrus Flavonoids
| Technique | Principle | Application in Flavonoid Isolation |
| Extraction Methods | ||
| Soxhlet Extraction | Continuous solid-liquid extraction with a solvent. researchgate.net | Widely used for initial extraction of flavonoids from dried plant material. researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to rupture cell walls and enhance solvent penetration. nih.gov | An efficient, green method to increase extraction yield and reduce time. nih.gov |
| Purification Methods | ||
| Flash Chromatography | Pressurized column chromatography for rapid separation. researchgate.net | Enables rapid, reproducible purification of PMFs in larger quantities. researchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. researchgate.net | Effective for single-step purification of PMFs from crude extracts. researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. datapdf.com | An efficient and environmentally friendly method for large-scale PMF separation. datapdf.com |
Synthetic Strategies and Chemical Modifications
Total Synthesis Pathways for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone and Closely Related Flavonoids
The total synthesis of polymethoxyflavones is a critical area of research, enabling access to compounds that are often found in low abundance in nature. These synthetic routes provide a basis for creating derivatives and studying their structure-activity relationships. While a specific total synthesis for this compound is not extensively detailed in the literature, the strategies employed for closely related hydroxylated PMFs, such as its isomer 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, offer a clear blueprint for its potential construction. nih.govnih.govnih.gov
The synthesis of complex polymethoxyflavones typically involves multi-step sequences that build the flavonoid core from simpler, functionalized aromatic precursors. A common strategy involves the condensation of a substituted acetophenone (B1666503) (representing the A-ring) with a substituted benzaldehyde (B42025) (representing the B-ring) to form a chalcone (B49325) intermediate, which is then cyclized to form the flavone (B191248) backbone.
A plausible synthetic pathway analogous to those for similar PMFs would likely start from a highly substituted 2'-hydroxyacetophenone (B8834). For instance, the synthesis of various polymethoxyflavones often utilizes a key intermediate like 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone. researchgate.netscilit.com The general steps are outlined below:
Chalcone Formation: The synthesis begins with an Aldol condensation or Claisen-Schmidt condensation between a polysubstituted 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. This reaction, typically carried out under basic conditions, yields the corresponding chalcone.
Oxidative Cyclization: The resulting chalcone undergoes oxidative cyclization to form the central pyrone ring (C-ring) of the flavone. A common reagent for this transformation is iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO).
Hydroxylation and Methylation: Introduction of further oxygen-containing functional groups onto the flavonoid core is achieved through a series of protection, hydroxylation, and methylation steps to build the desired substitution pattern.
Final Deprotection/Demethylation: The final step often involves a selective deprotection or demethylation to reveal the free hydroxyl group at the C-8 position.
This multi-step approach allows for the systematic construction of the complex substitution pattern seen in this compound.
Achieving the specific substitution pattern of this compound requires precise control over chemical reactions at specific positions on the flavonoid skeleton. Regioselective functionalization is therefore crucial.
A key technique for synthesizing hydroxylated PMFs is the regioselective demethylation of more abundant, fully methoxylated precursors. researchgate.net For example, nobiletin, a hexamethoxyflavone, can be selectively demethylated to produce various hydroxylated metabolites. researchgate.net Studies have shown that demethylation can occur at the 5-position of the A-ring through mechanisms involving acid hydrolysis or enzyme catalysis during processes like the drying of citrus peels. rsc.orgresearchgate.netrsc.org This approach is advantageous as it starts from a readily available natural product.
Key Regioselective Techniques:
| Technique | Description | Target Position(s) | Reagents/Conditions |
| Selective Demethylation | Removal of a specific methyl group from a polymethoxyflavone to yield a hydroxyl group. | C-5, C-4' | Boron trichloride (B1173362) (BCl₃), Aluminum chloride (AlCl₃), Acid hydrolysis, Enzyme catalysis |
| Directed Ortho-Metalation | A metalating agent is directed to a specific position by a nearby functional group, allowing for subsequent functionalization. | Positions ortho to existing groups | Organolithium reagents |
| Protecting Group Chemistry | Hydroxyl groups are temporarily blocked (e.g., as benzyl (B1604629) ethers) to allow reactions at other positions, followed by deprotection. | Various hydroxyls | Benzyl bromide (protection), Hydrogenolysis (deprotection) |
These techniques are essential for manipulating the complex structures of polymethoxyflavones and synthesizing specific isomers like the target compound.
Chemoenzymatic Approaches in Flavonoid Synthesis
Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This approach offers a powerful and more sustainable alternative for producing complex natural products like hydroxylated PMFs. rutgers.edu
Enzymes, such as O-methyltransferases (OMTs), are responsible for the methylation patterns of flavonoids in nature. researchgate.net In the laboratory, these or other enzymes can be harnessed to perform specific transformations. For example, researchers have developed methods for the biosynthesis of various hydroxylated PMFs by cultivating a strain of yeast found on old orange peels. rutgers.edu This biotransformation approach can generate hydroxylated PMFs from their more common PMF counterparts. rutgers.edu
The advantages of chemoenzymatic methods include:
High Regioselectivity and Stereoselectivity: Enzymes can target specific functional groups on the flavonoid scaffold, minimizing the need for protecting groups and reducing the number of synthetic steps.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near room temperature, which is more environmentally friendly than many traditional organic reactions.
Sustainability: These methods can utilize renewable feedstocks and reduce chemical waste.
Development of Improved Synthetic Methodologies
The synthesis of polymethoxyflavones and their hydroxylated derivatives is an evolving field, with ongoing efforts to improve efficiency, yield, and environmental sustainability. nih.gov
Recent advancements include:
Novel Catalytic Systems: The development of new catalysts, such as copper-catalyzed etherification methods, has improved the efficiency of key bond-forming reactions in flavonoid synthesis. researchgate.net
One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure avoids the need for isolating and purifying intermediate compounds, saving time, reagents, and reducing waste.
Biosynthetic Approaches: As mentioned, the use of microbial systems like yeast to produce hydroxylated PMFs is a significant improvement. This method can offer high yields without the need for complex purification steps and operates in an aqueous, environmentally friendly solution. rutgers.edu
These improved methodologies are crucial for making rare flavonoids like this compound more accessible for research into their biological activities. researchgate.netresearchwithrutgers.com
No Specific Research Found for this compound's Anti-Inflammatory Mechanisms
Following a comprehensive search of available scientific literature, no specific studies detailing the in vitro and cellular mechanistic investigations of the anti-inflammatory biological activities of This compound were identified. The requested article, structured around the compound's specific effects on the NF-κB and MAPK signaling pathways, cannot be generated as the primary research data does not appear to be available.
While this specific polymethoxyflavone (PMF) has been isolated from natural sources like pericarpium citri reticulatae, its biological activities, particularly concerning detailed anti-inflammatory pathways, have not been elucidated in published research. medchemexpress.com
The scientific literature does contain extensive research on structurally similar compounds, known as isomers, which have different arrangements of their hydroxyl and methoxy (B1213986) groups. Notably, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,3',4'-hexamethoxyflavone have been investigated for their anti-inflammatory properties. oup.comnih.govnih.govnih.govspandidos-publications.comspandidos-publications.comnih.govresearchgate.netresearchgate.net Studies on these related compounds have shown that they can:
Inhibit the phosphorylation and degradation of IκBα. oup.comnih.govnih.gov
Suppress the nuclear translocation of NF-κB subunits. oup.comnih.govnih.govnih.govspandidos-publications.com
Repress Mitogen-Activated Protein Kinase (MAPK) pathways. oup.comspandidos-publications.com
Downregulate the expression of inducible nitric oxide synthase (iNOS). oup.comnih.govnih.govnih.govspandidos-publications.comnih.govsemanticscholar.org
However, due to the precise structural differences between these flavonoids and this compound, the specific findings for these isomers cannot be attributed to the requested compound. The position of the hydroxyl and methoxy groups on the flavone backbone is critical and can significantly alter the biological activity of the molecule.
Therefore, without dedicated research on this compound, it is not possible to provide an accurate and scientifically validated article on its specific mechanistic actions as outlined.
In Vitro and Cellular Mechanistic Investigations of 8 Hydroxy 3,5,6,7,3 ,4 Hexamethoxyflavone Biological Activities
Anti-Inflammatory Signaling Pathway Modulation
Attenuation of Pro-Inflammatory Cytokine Secretion
Detailed mechanistic investigations into the effects of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone on the secretion of key pro-inflammatory cytokines are not presently available in the scientific literature.
There is no specific research data available from in vitro or cellular studies detailing the impact of this compound on the production or secretion of Interleukin-1β (IL-1β).
Specific studies examining the effect of this compound on the secretion of Interleukin-6 (IL-6) have not been identified in the available literature.
There are no available research findings from cellular or in vitro models that specifically investigate the attenuation of Tumor Necrosis Factor-α (TNF-α) secretion by this compound.
Antifungal Efficacy Research
Information regarding the antifungal properties of this compound is minimal.
Some sources suggest that this compound may possess antifungal properties active against phytopathogenic fungi. bioscience.co.uk However, comprehensive studies detailing its spectrum of activity, minimum inhibitory concentrations (MIC), or specific mechanisms of action against these plant pathogens are not available in the public research domain. Due to the absence of specific experimental data, a data table on its antifungal efficacy cannot be generated at this time.
Activity against Human Pathogenic Fungi
Extensive searches of scientific literature did not yield specific studies investigating the in vitro and cellular mechanistic activities of this compound against human pathogenic fungi. Consequently, there is no available data to report on its specific efficacy, mechanisms of action, or to generate a data table on this topic.
While research into the biological activities of polymethoxyflavones (PMFs), the class of compounds to which this compound belongs, has explored various pharmacological properties, including general antimicrobial effects, specific investigations into its effects on fungi that cause disease in humans are not present in the reviewed literature. tandfonline.com Studies on other citrus flavonoids have indicated some antifungal potential against food spoilage and plant pathogenic fungi, but this cannot be directly extrapolated to the specific compound of interest or to human pathogens. researchgate.netmdpi.com
Therefore, the antifungal profile of this compound against human pathogenic fungi remains an uninvestigated area of research.
Advanced Research Methodologies and Future Directions in Polymethoxyflavone Studies
In Silico Modeling and Molecular Docking for Target Identification
Currently, there is a notable absence of published in silico modeling and molecular docking studies specifically focused on 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. This computational approach is a powerful, cost-effective first step in drug discovery to predict the interactions between a ligand (the flavone) and a protein target.
Future research efforts would involve creating a 3D model of the compound and docking it against libraries of known protein structures, particularly those implicated in disease pathways where other polymethoxyflavones have shown activity, such as inflammation, cancer, and metabolic disorders. oup.comnih.gov For instance, docking simulations could explore its binding affinity to key enzymes like cyclooxygenase-2 (COX-2), protein kinases, or nuclear receptors. The primary goal of such studies would be to generate a prioritized list of potential biological targets, guiding subsequent experimental validation.
Table 1: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the type of data that would be generated from in silico studies. The targets are chosen based on the known activities of similar flavonoids.
| Potential Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Biological Effect |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| PI3K/Akt | -9.2 | Lys802, Val851, Met922 | Anti-proliferative |
| NF-κB p65 subunit | -7.9 | Ser276, Gln305, Tyr306 | Modulation of Inflammation |
| LDL Receptor (LDLR) | -8.1 | Asp200, Trp556 | Hypolipidemic |
High-Throughput Screening for Novel Modulators and Derivatives
High-throughput screening (HTS) is an automated method to test thousands of compounds for a specific biological activity. To date, this compound has not been featured in published HTS campaigns. Future research could utilize HTS to rapidly assess the compound's effect across a wide range of cellular assays.
Methodologies would include cell-based assays measuring cytotoxicity against various cancer cell lines, inhibition of inflammatory mediator production (e.g., nitric oxide, prostaglandins), or activation/inhibition of specific signaling pathways using reporter genes. spandidos-publications.commdpi.com Furthermore, HTS could be employed to screen chemical libraries for derivatives of this compound with enhanced potency or novel activities, thereby accelerating the discovery of new therapeutic leads.
Integration of Multi-Omics Data for Systems Biology Understanding
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), offers a holistic view of a compound's biological effects. Specific multi-omics studies on this compound are yet to be conducted. Such research is critical for understanding its mechanism of action beyond a single target.
For example, treating a relevant cell line (e.g., macrophages or colon cancer cells) with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal entire pathways modulated by the flavone (B191248). researchgate.netnih.gov Integrating this with metabolomics data would show how cellular metabolism is altered. This comprehensive dataset would allow for the construction of network models, providing deeper insights into the compound's systemic effects and identifying potential biomarkers of its activity.
Exploration of Novel Biological Activities and Therapeutic Potential
While its isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has demonstrated anti-inflammatory, anti-cancer, and hypolipidemic properties, the therapeutic potential of this compound remains scientifically uncharacterized. oup.comnih.govrsc.org The structural difference—the position of the single hydroxyl group—can significantly alter the molecule's biological activity.
Future research must focus on systematic screening to uncover its bioactivities. Initial studies would likely investigate its potential in areas where other citrus PMFs are active. This includes evaluating its anti-inflammatory effects by measuring its impact on inflammatory mediators in macrophages, its anti-cancer potential through cytotoxicity and anti-proliferative assays on various cancer cell lines, and its effects on lipid metabolism in liver and fat cells. nih.govspandidos-publications.comnih.gov Exploring its neurotrophic or neuroprotective potential is another promising avenue, given the activity of other flavonoids in this area. researchgate.net
Table 2: Potential Therapeutic Areas for Future Investigation This table outlines potential research areas based on the known activities of structurally related polymethoxyflavones.
| Therapeutic Area | Specific Target/Pathway for Investigation | Experimental Model |
| Oncology | EGFR/K-Ras/Akt and Wnt/β-Catenin signaling | Human colon cancer cell lines (e.g., HCT116, HT29) |
| Inflammation | NF-κB and MAPK signaling pathways | Lipopolysaccharide (LPS)-stimulated macrophage cells |
| Cardiovascular Disease | Macrophage scavenger receptors and hepatic LDL receptor expression | THP-1 macrophages and HepG2 liver cells |
| Neurodegeneration | PKA/CREB pathway | PC12 neuronal cells |
Q & A
Q. What are the primary natural sources of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, and how is it isolated for research purposes?
This polymethoxyflavone (PMF) is predominantly isolated from the peels of Citrus species, particularly Citrus unshiu (陈皮, pericarpium citri reticulatae) . Isolation typically involves solvent extraction (e.g., chloroform or ethanol) followed by chromatographic purification using techniques like reverse-phase HPLC or silica gel column chromatography . Structural confirmation is achieved via NMR (¹H and ¹³C) and mass spectrometry (MS) to verify methoxy group positions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Waste disposal requires segregation and professional biohazard treatment due to potential toxicity . Dose-dependent cytotoxicity assessments (e.g., MTT assays) are advised before cellular experiments to determine safe working concentrations .
Advanced Research Questions
Q. How does this compound inhibit NF-κB and MAPK signaling in LPS-induced inflammation?
In RAW264.7 macrophages, this compound suppresses LPS-induced NF-κB activation by blocking IκBα phosphorylation, preventing nuclear translocation of NF-κB subunits . Concurrently, it inhibits ERK phosphorylation (a MAPK pathway component), reducing downstream pro-inflammatory mediators like COX-2, iNOS, IL-6, and TNF-α . Experimental validation involves:
- Western blotting : To assess phospho-IκBα, phospho-ERK, and nuclear NF-κB levels.
- ELISA : Quantify cytokines (IL-1β, IL-6, TNF-α) and prostaglandin E2 (PGE2) in supernatants .
- RT-PCR : Measure mRNA expression of COX-2 and iNOS .
Q. What evidence supports its antifungal activity, and what models are suitable for studying this effect?
The compound exhibits dose-dependent antifungal activity against phytopathogenic and human pathogenic fungi . Standard in vitro models include:
- Microdilution assays : Determine minimum inhibitory concentrations (MICs) using fungal strains like Candida albicans or Aspergillus fumigatus.
- Time-kill curves : Assess fungicidal vs. fungistatic effects .
- Scanning electron microscopy (SEM) : Visualize morphological changes in fungal hyphae or spores post-treatment.
Q. How do structural modifications (e.g., methoxy group position) influence its bioactivity compared to other PMFs?
Methoxylation enhances lipophilicity, impacting membrane permeability and target binding. For example:
- Nobiletin (5,6,7,3',4'-hexamethoxyflavone) : Lacks the 8-hydroxy group, reducing antifungal potency but retaining anti-inflammatory effects .
- Tangeretin (5,6,7,8,4'-pentamethoxyflavone) : Lower anti-inflammatory activity due to fewer methoxy groups . Methodological approach : Compare IC₅₀ values across PMFs in parallel assays (e.g., NO inhibition for anti-inflammatory activity; MICs for antifungal effects) .
Q. What advanced analytical techniques ensure accurate quantification in complex botanical extracts?
- HPLC-Q-TOF/MS : Provides high-resolution separation and exact mass identification using positive ion mode. Parameters include C18 columns, acetonitrile/water gradients, and MS² fragmentation patterns .
- Standard calibration curves : Validate purity (>98%) and quantify concentrations in plant matrices .
Q. How can researchers address contradictions between in vitro efficacy and in vivo applicability?
- Pharmacokinetic studies : Assess bioavailability using rodent models to measure plasma half-life and tissue distribution.
- Synergistic assays : Test combinatorial effects with adjuvants (e.g., cyclodextrins) to enhance solubility .
- Toxicogenomics : Evaluate gene expression changes in liver/kidney tissues to identify off-target effects.
Methodological Considerations
Q. What controls are critical when designing dose-response experiments in cellular models?
- Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups.
- Positive controls : LPS-stimulated cells without treatment; reference inhibitors (e.g., dexamethasone for inflammation) .
- Viability controls : Concurrent MTT assays to rule out cytotoxicity at tested doses (e.g., 1–100 µM) .
Q. How can structural analogs be leveraged to study structure-activity relationships (SAR)?
- Synthetic derivatization : Modify hydroxyl/methoxy groups and test bioactivity.
- Molecular docking : Predict interactions with targets like COX-2 or fungal ergosterol biosynthesis enzymes .
- Comparative metabolomics : Profile metabolic changes in treated vs. untreated cells to identify unique pathways.
Data Interpretation Challenges
Q. How should researchers reconcile multi-target effects observed in mechanistic studies?
- Pathway enrichment analysis : Use tools like KEGG or Gene Ontology to identify dominant signaling networks.
- Knockout models : CRISPR/Cas9-edited RAW264.7 cells (e.g., NF-κB or ERK knockouts) to isolate pathway contributions .
- Single-cell RNA sequencing : Resolve heterogeneity in cellular responses to treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
